molecular formula C21H16FN3O2S2 B2840656 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide CAS No. 1252816-05-9

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No. B2840656
CAS RN: 1252816-05-9
M. Wt: 425.5
InChI Key: MBLXPGHWWCYYPF-UHFFFAOYSA-N
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Description

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been synthesized and tested for their ability to inhibit cancer cell growth . The molecular formula of the compound is C21H16N2O3S2 .


Synthesis Analysis

The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which includes the compound , has been reported . The synthesis involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine .


Molecular Structure Analysis

The molecular structure of the compound includes a thieno[2,3-d]pyrimidin-4(3H)-one core, with a benzyl group at the 3-position and a sulfanyl-acetamide group at the 2-position . The acetamide group is further substituted with a 3-fluorophenyl group .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 408.49 . Other physical and chemical properties such as boiling point, density, and pKa are not provided in the available resources.

Scientific Research Applications

Crystallography and Structural Analysis

Studies have detailed the crystal structures of compounds closely related to the one , highlighting their unique conformational features. For example, compounds exhibiting a folded conformation around the methylene C atom of the thioacetamide bridge have been analyzed, illustrating how structural variations influence molecular interactions and stability (Subasri et al., 2017). These analyses provide valuable insights into the design of new molecules with enhanced biological activity.

Molecular Docking and Antiviral Potency

Research into the antiviral properties of similar thieno[3,2-d]pyrimidine derivatives, particularly against SARS-CoV-2, has been conducted. Molecular docking studies have demonstrated significant binding energy, suggesting these compounds may interact effectively with viral proteins, thereby inhibiting viral replication (Mary et al., 2020). These findings are crucial for the development of new antiviral drugs.

Antitumor and Antibacterial Applications

The synthesis of various thieno[3,2-d]pyrimidine derivatives has been extensively explored for their antitumor and antibacterial activities. Studies have shown that these compounds exhibit potent inhibitory effects on tumor cell lines and bacterial strains, making them promising candidates for further drug development (Gangjee et al., 2008). The exploration of these activities underscores the therapeutic potential of thieno[3,2-d]pyrimidine compounds in treating various diseases.

Future Directions

The compound and its analogs have shown promising results in inhibiting cancer cell growth . Future research could focus on further understanding the mechanism of action of these compounds and exploring their potential as anticancer drugs.

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c22-15-7-4-8-16(11-15)23-18(26)13-29-21-24-17-9-10-28-19(17)20(27)25(21)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLXPGHWWCYYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

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